Lipophilicity (LogP) Differentiation: 4-Propylpiperidin-3-amine vs. 4-Propylpiperidine and 3-Aminopiperidine
The XLogP3 of 4-Propylpiperidin-3-amine is 0.7 , which is significantly lower than that of its close structural analog 4-propylpiperidine (XLogP3 = 2.2) and comparable to 3-aminopiperidine (LogP = 0.73) . This ~1.5 log unit reduction in lipophilicity compared to the 4-propylpiperidine scaffold is attributed to the introduction of the 3-amino group, which increases polarity and hydrogen-bonding capacity.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 4-Propylpiperidine: XLogP3 = 2.2; 3-Aminopiperidine: LogP = 0.73 |
| Quantified Difference | Δ LogP ≈ 1.5 (vs. 4-propylpiperidine); Δ LogP ≈ 0.03 (vs. 3-aminopiperidine) |
| Conditions | Calculated partition coefficients (XLogP3 / ACD/LogP) from vendor technical datasheets and chemical databases |
Why This Matters
The lower LogP indicates reduced membrane permeability and altered tissue distribution, a critical factor for selecting intermediates in medicinal chemistry where fine-tuning of ADME properties is required.
